

Introduction: The Strategic Importance of the Azaindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1524615

[Get Quote](#)

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, which mimics the indole core of tryptophan, allows it to form key hydrogen bonding interactions with a multitude of biological targets. This has led to the development of numerous potent and selective inhibitors for various enzyme classes, particularly protein kinases. Pyrrolopyridine derivatives are foundational to therapies for cancer and inflammatory diseases.[\[1\]](#)[\[2\]](#)

Within this important class of molecules, **6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine** emerges as a highly versatile and strategically important intermediate for synthetic and medicinal chemists. The presence of two distinct and reactive functional groups—a bromine atom and a nitro group—on the core scaffold provides orthogonal chemical handles for molecular elaboration. This guide offers an in-depth analysis of its chemical properties, reactivity, and applications, providing researchers with the core knowledge needed to effectively leverage this compound in drug discovery programs.

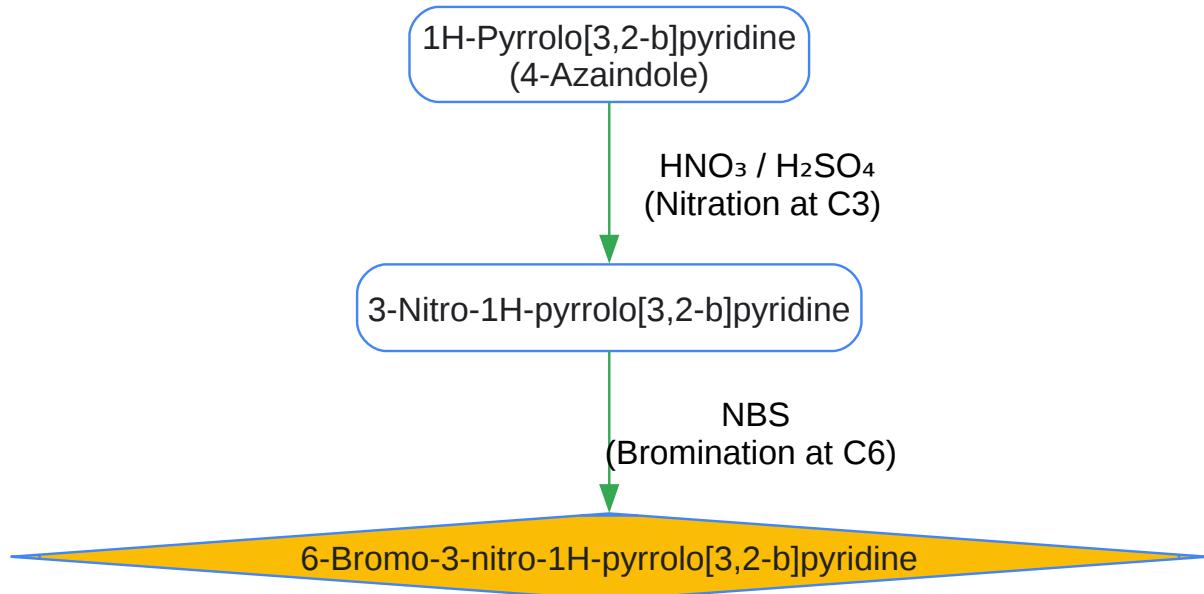
PART 1: Core Physicochemical and Structural Properties

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a solid material whose structural and chemical identity has been established through various computational and depositor-supplied data.[\[3\]](#) A summary of its core properties is presented below.

Structural and Identity Data

Property	Value	Source
IUPAC Name	6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine	PubChem[3]
Synonyms	6-Bromo-3-nitro-4-azaindole	PubChem[3]
CAS Number	1190311-94-4	PubChem[3]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	PubChem[3]
Molecular Weight	242.03 g/mol	PubChem[3]
Canonical SMILES	C1=C(C=NC2=C1NC=C2--INVALID-LINK--[O-])Br	PubChem[3]
InChI Key	KMWWJYXJPXJLEH-UHFFFAOYSA-N	PubChem[3]

PART 2: Synthesis and Chemical Reactivity


The true value of **6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine** lies in its reactivity, which enables the synthesis of complex molecular libraries. The bromo and nitro groups serve as key anchor points for diversification.

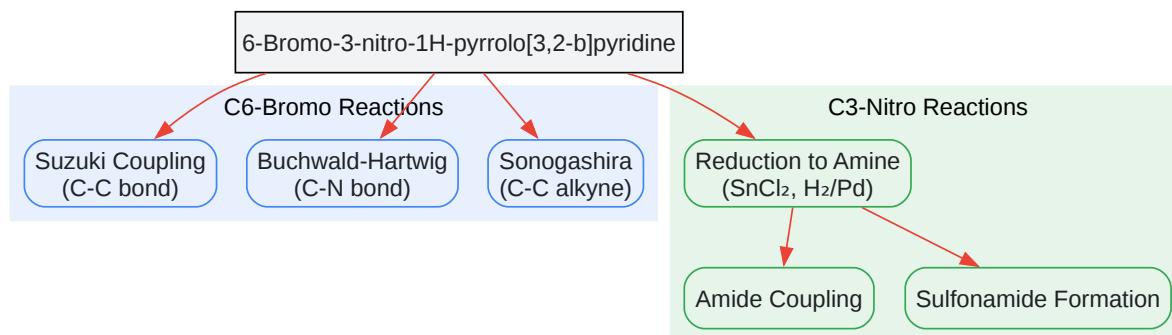
Plausible Synthetic Pathway

While specific, peer-reviewed synthetic procedures for this exact molecule are not readily available in the provided search results, a logical synthetic route can be postulated based on established heterocyclic chemistry. The synthesis would likely begin with the commercially available 1H-pyrrolo[3,2-b]pyridine (4-azaindole) and proceed through a two-step electrophilic substitution sequence.

- Nitration: The pyrrolo[3,2-b]pyridine ring system is electron-rich, particularly at the C3 position of the pyrrole ring. Electrophilic nitration using a standard nitrating agent (e.g., HNO₃ in H₂SO₄) would selectively install the nitro group at the C3 position.
- Bromination: Following nitration, the subsequent electrophilic bromination (e.g., using N-Bromosuccinimide, NBS) would be directed to the C6 position on the pyridine ring, which is

activated for substitution.

[Click to download full resolution via product page](#)


Caption: Proposed two-step synthesis of **6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine**.

Core Reactivity and Functionalization

The strategic placement of the bromine and nitro groups allows for a diverse range of subsequent chemical transformations. This dual functionality makes it an invaluable building block for creating libraries of compounds for high-throughput screening.[4]

- Reactions at the Bromine (C6): The C6-bromo substituent is primed for participation in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other carbon-based fragments, which is a cornerstone of modern medicinal chemistry.
 - Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
 - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains.
 - Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

- Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide.[5][6]
- Reactions at the Nitro Group (C3): The C3-nitro group can be readily reduced to a primary amine. This transformation opens up a completely new set of functionalization possibilities.
 - Reduction: Standard reduction conditions (e.g., H₂/Pd, SnCl₂, Fe/HCl) convert the nitro group to an amino group (-NH₂).
 - Amide Coupling: The resulting amine can be acylated to form amides.
 - Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.
 - Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones.

[Click to download full resolution via product page](#)

Caption: Key functionalization pathways for **6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine**.

PART 3: Applications in Drug Discovery

This compound is primarily utilized as an intermediate in organic synthesis for the development of more complex molecules.[4] Its structure is particularly valuable for constructing pharmaceuticals and agrochemicals.[4] The pyrrolopyridine scaffold is a key feature in many

kinase inhibitors, and this bromo-nitro derivative serves as an ideal starting point for synthesizing analogs to explore structure-activity relationships (SAR).

Key Application Areas:

- Kinase Inhibitor Synthesis: The azaindole core is a well-established hinge-binding motif for many protein kinases. The C6 and C3 positions can be elaborated to target the solvent-front and back-pocket regions of the ATP-binding site, respectively.
- Fragment-Based Drug Discovery (FBDD): The molecule can be used to generate a library of fragments where either the bromo or the nitro group is replaced with a diverse set of small chemical moieties.
- Central Nervous System (CNS) Agents: The pyrrolopyridine scaffold has been explored for its ability to cross the blood-brain barrier, making it a valuable core for agents targeting CNS diseases.^[1]

PART 4: Spectroscopic Characterization Profile (Predicted)

While experimental spectra for this specific compound are not widely published, its expected spectroscopic features can be predicted based on its structure. A researcher synthesizing this molecule should look for the following characteristic signals.

- ^1H NMR: The spectrum should display distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the bicyclic ring system. The proton at C2 will likely be a singlet, as will the proton at the C7 position. The proton at C5 will also appear as a singlet. A broad singlet at higher ppm (>10 ppm) would correspond to the N-H proton of the pyrrole ring.
- ^{13}C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the nitro group (C3) would be significantly downfield shifted, while the carbon attached to the bromine (C6) would also be clearly identifiable.
- IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm^{-1}), aromatic C-H stretching (~3000-3100 cm^{-1}), and strong asymmetric and symmetric

stretches for the N-O bonds of the nitro group (typically around 1550-1500 cm^{-1} and 1350-1300 cm^{-1}).

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio). The expected nominal mass would be 241 and 243 amu.

PART 5: Safety, Handling, and Storage

Although a specific safety data sheet (SDS) for **6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine** is not available from the search results, data from closely related analogs like 6-Bromo-1H-pyrrolo[3,2-b]pyridine and other brominated heterocyclic compounds provide essential guidance.^{[7][8]}

- Hazard Classification (Anticipated):
 - Causes skin irritation.^[7]
 - Causes serious eye irritation.^[7]
 - May cause respiratory irritation.^{[7][8]}
 - May be harmful if swallowed.
- Recommended Handling Procedures:
 - Handle in a well-ventilated area or a chemical fume hood.^[8]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.^[7]
 - Avoid formation of dust and aerosols.^[8]
 - Wash hands thoroughly after handling.
 - In case of contact, wash skin with plenty of soap and water and flush eyes for at least 15 minutes.^{[7][8]}

- Storage:
 - Store in a cool, dry place away from incompatible materials.[8]
 - Keep the container tightly closed.[8]

Conclusion

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is more than a simple chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid synthesis of complex and diverse molecular architectures. Understanding its core chemical properties, reactivity, and handling requirements allows researchers to unlock its full potential, accelerating the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Azaindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1524615#6-bromo-3-nitro-1h-pyrrolo-3-2-b-pyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com